molecular formula C8H8ClN3O2 B7896777 3-(4-aminophenyl)-2H-1,2,4-oxadiazol-5-one;hydrochloride

3-(4-aminophenyl)-2H-1,2,4-oxadiazol-5-one;hydrochloride

Cat. No.: B7896777
M. Wt: 213.62 g/mol
InChI Key: RNTIZSYBHJFZRP-UHFFFAOYSA-N
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Description

3-(4-aminophenyl)-2H-1,2,4-oxadiazol-5-one;hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenyl)-2H-1,2,4-oxadiazol-5-one;hydrochloride typically involves the reaction of 4-aminobenzoic acid with hydrazine hydrate to form 4-aminobenzohydrazide. This intermediate is then cyclized with carbon dioxide to yield the oxadiazole ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenyl)-2H-1,2,4-oxadiazol-5-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

    Oxidation: Nitro-oxadiazole derivatives.

    Reduction: Reduced oxadiazole compounds.

    Substitution: Substituted oxadiazole derivatives.

Scientific Research Applications

3-(4-aminophenyl)-2H-1,2,4-oxadiazol-5-one;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-2H-1,2,4-oxadiazol-5-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-aminophenyl)-coumarin derivatives: These compounds share a similar amino group but have a different core structure.

    2-(4-aminophenyl)benzothiazole derivatives: These compounds also contain an amino group and have been studied for their antimicrobial properties.

Uniqueness

3-(4-aminophenyl)-2H-1,2,4-oxadiazol-5-one;hydrochloride is unique due to its oxadiazole ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

3-(4-aminophenyl)-2H-1,2,4-oxadiazol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7;/h1-4H,9H2,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTIZSYBHJFZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=O)ON2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=NC(=O)ON2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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